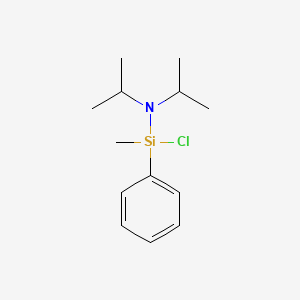
3,3-Di(propan-2-yl)-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Di(propan-2-yl)-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate dihydroperoxides. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the dioxetane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions: 3,3-Di(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, forming simpler organic molecules.
Substitution: Substitution reactions may occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides or epoxides, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
3,3-Di(propan-2-yl)-1,2-dioxetane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3,3-Di(propan-2-yl)-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
- 3,3-Di(propan-2-yl)azetidine-2,4-dione
- 3,3-Dimethyl-1-butene
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: Compared to these similar compounds, 3,3-Di(propan-2-yl)-1,2-dioxetane is unique due to its four-membered ring structure containing two oxygen atoms. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
144026-55-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3,3-di(propan-2-yl)dioxetane |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(7(3)4)5-9-10-8/h6-7H,5H2,1-4H3 |
InChIキー |
URVKCTMOWQXEOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(COO1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


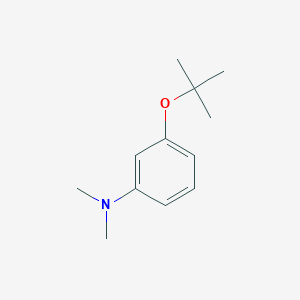
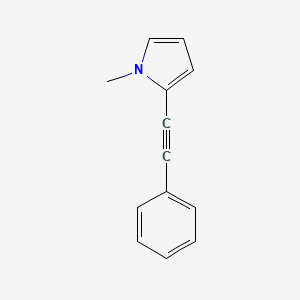
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
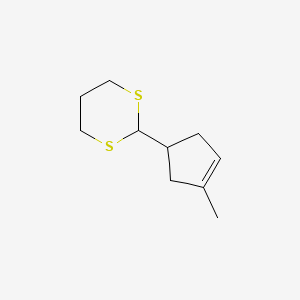

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
methanone](/img/structure/B12543080.png)
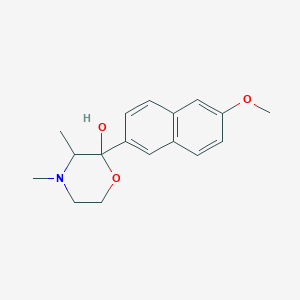
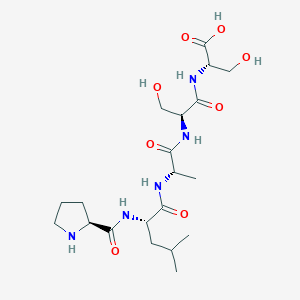
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
